molecular formula C9H11NO B13052399 (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine

(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13052399
M. Wt: 149.19 g/mol
InChI Key: WJAHXDJJUGSXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine is a chiral amine featuring the 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry and organic synthesis. This rigid, benzene-fused oxygen heterocycle is recognized as a key structural motif in a vast range of biologically active compounds and natural products . The core scaffold's significance stems from its presence in molecules exhibiting diverse pharmacological activities, including anti-malarial, anti-HIV, anticancer, anti-inflammatory, and antifungal properties . As a chiral building block, this compound is valuable for constructing complex molecular frameworks in drug discovery and development. The (R)-enantiomer provides a defined stereocenter for creating single-enantiomer final compounds, which is critical in the development of modern pharmaceuticals. The 2,3-dihydrobenzofuran core is an integral part of various marketed drugs and investigational compounds due to its metabolic stability and ability to contribute to favorable drug-like properties . The methyl substitution at the 6-position and the primary amine at the 3-position offer versatile handles for further synthetic elaboration through coupling reactions, reductive amination, or amide bond formation. This product is intended For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAHXDJJUGSXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of R 6 Methyl 2,3 Dihydrobenzofuran 3 Amine

Functionalization of the Amine Moiety

The primary amine group of (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine is the primary site of reactivity, readily undergoing functionalization to introduce new molecular complexity. Standard transformations such as acylation and alkylation are commonly employed to modify this moiety, leading to the formation of amides and more substituted amines, respectively.

Acylation Reactions to Form Amides

The nucleophilic primary amine of this compound readily participates in acylation reactions with a variety of acylating agents, including acyl chlorides and anhydrides, to form stable amide derivatives. These reactions are typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The resulting N-acylated products are often crystalline solids, which facilitates their purification by recrystallization.

For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base yields N-((R)-6-methyl-2,3-dihydrobenzofuran-3-yl)acetamide. This transformation introduces an acetyl group onto the nitrogen atom, converting the primary amine into a secondary amide. Similarly, other acyl groups can be introduced by employing different acyl chlorides or anhydrides, allowing for the synthesis of a diverse library of amide derivatives. These reactions are fundamental in peptide synthesis and for the modification of the compound's physicochemical properties.

Table 1: Examples of Acylation Reactions

Acylating Agent Base Solvent Product
Acetyl chloride Triethylamine Dichloromethane N-((R)-6-methyl-2,3-dihydrobenzofuran-3-yl)acetamide
Benzoyl chloride Pyridine Tetrahydrofuran (B95107) N-((R)-6-methyl-2,3-dihydrobenzofuran-3-yl)benzamide
Acetic anhydride (B1165640) Sodium acetate (B1210297) Acetic acid N-((R)-6-methyl-2,3-dihydrobenzofuran-3-yl)acetamide

Alkylation Reactions and Amine Modifications

Beyond acylation, the amine moiety can be modified through various alkylation reactions. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This one-pot procedure involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often critical to avoid the reduction of the starting carbonyl compound. This method allows for the clean and efficient synthesis of a wide array of N-alkylated derivatives of this compound.

Table 2: Reductive Amination Examples

Carbonyl Compound Reducing Agent Product
Formaldehyde Sodium triacetoxyborohydride (R)-N,N-dimethyl-6-methyl-2,3-dihydrobenzofuran-3-amine
Acetone Sodium cyanoborohydride (R)-N-isopropyl-6-methyl-2,3-dihydrobenzofuran-3-amine
Benzaldehyde Sodium borohydride (R)-N-benzyl-6-methyl-2,3-dihydrobenzofuran-3-amine

Strategic Derivatization for Enhanced Research Utility

The inherent chirality and reactive amine of this compound make it a strategic starting material for the synthesis of molecules with specialized research applications, including chiral resolution and the construction of complex heterocyclic frameworks.

Preparation of Chiral Resolution Derivatives

As an enantiomerically pure amine, this compound is a valuable chiral resolving agent. It can be reacted with a racemic mixture of a chiral carboxylic acid to form a pair of diastereomeric amide salts. Due to their different physical properties, such as solubility, these diastereomers can often be separated by fractional crystallization. Once separated, the individual diastereomers can be treated with acid or base to cleave the amide bond, liberating the enantiomerically pure carboxylic acid and recovering the chiral amine.

Furthermore, this amine can serve as a chiral auxiliary. By attaching it to a prochiral molecule, it can direct subsequent chemical reactions to occur stereoselectively, leading to the formation of a desired enantiomer of a new compound. After the stereoselective reaction, the chiral auxiliary can be cleaved and recycled.

Synthesis of Advanced Heterocyclic Scaffolds through Amine Reactivity

The primary amine of this compound is a key functional handle for the construction of more complex, fused heterocyclic systems. Through cyclocondensation reactions with appropriate bifunctional reagents, the amine can be incorporated into new ring systems. For example, reaction with β-ketoesters can lead to the formation of fused pyrimidinone or dihydropyridinone rings, depending on the reaction conditions and the specific ketoester used.

Multicomponent reactions, such as the Ugi or Passerini reactions, can also utilize this compound to rapidly build molecular complexity. In these reactions, the amine, along with several other starting materials, combines in a single step to form a complex product containing the dihydrobenzofuran core. These strategies are highly efficient for generating libraries of novel compounds for biological screening.

Mechanistic Investigations and Computational Studies on 2,3 Dihydrobenzofuran 3 Amine Synthesis

Elucidation of Reaction Pathways and Transition States in Asymmetric Cyclizations

The construction of the chiral 2,3-dihydrobenzofuran (B1216630) scaffold often relies on asymmetric cyclization reactions, where the stereochemical outcome is dictated by the energetic favorability of specific reaction pathways and their corresponding transition states. nih.gov A prominent strategy involves the [4+1] annulation between o-quinone methides (o-QMs) and various one-carbon components, such as ylides. organic-chemistry.orgnih.gov

Experimental and computational investigations have been pivotal in mapping the energy profiles of these reactions. nih.govd-nb.info For instance, in the [4+1] annulation of an o-QM with an ammonium (B1175870) ylide, two primary pathways, leading to cis- and trans-2,3-dihydrobenzofuran products, are possible. The reaction proceeds through a betaine (B1666868) intermediate formed by the nucleophilic addition of the ylide to the o-QM. d-nb.info This betaine then undergoes a ring-closing SN2-type reaction to yield the dihydrobenzofuran ring. nih.govd-nb.info

Key factors influencing the reaction pathway and the stability of transition states include:

Stereoelectronics: The geometry of the approach of the nucleophile to the o-QM.

Steric Hindrance: Substituents on both the phenolic precursor and the ylide can influence the facial selectivity of the addition and the stability of the resulting intermediates. organic-chemistry.org

Catalyst-Substrate Interactions: In catalyzed reactions, non-covalent interactions between the chiral catalyst and the substrates in the transition state assembly are crucial for inducing enantioselectivity. nih.gov

Role of Intermediates (e.g., O-Quinone Methides, Ammonium Ylides, Metal Carbenes) in Stereocontrol

The control of stereochemistry in the synthesis of 2,3-dihydrobenzofuran-3-amines is intrinsically linked to the nature and reactivity of the key intermediates involved.

O-Quinone Methides (o-QMs): These are highly reactive intermediates generated in situ from precursors like phenolic Mannich bases or 2-hydroxybenzyl alcohols. nih.govorganic-chemistry.org Their electrophilic nature makes them excellent partners for cycloaddition reactions. The stereoselectivity of reactions involving o-QMs can be influenced by the geometry of the o-QM itself (E vs. Z isomers), which can be controlled by the steric demand of substituents on the phenolic ring. nih.gov For example, sterically demanding groups can favor the formation of (Z)-o-quinone methides, which may lead to lower enantioselectivity in some reactions. nih.gov The Michael-type addition of nucleophiles to the o-QM is a key step where stereochemistry is often set. nih.govorganic-chemistry.org

Ammonium Ylides: Generated in situ from ammonium salts and a base, these ylides serve as one-carbon nucleophiles in [4+1] annulations with o-QMs. nih.govresearchgate.net The use of chiral tertiary amines, particularly Cinchona alkaloids, as leaving groups in the ylide precursor allows for highly enantioselective transformations. nih.govd-nb.info The chiral amine environment dictates the facial selectivity of the ylide's attack on the o-QM, effectively controlling the absolute configuration of the newly formed stereocenters. nih.gov

Metal Carbenes: Transition metal-catalyzed reactions involving the formation of metal carbenes offer another powerful route. Rhodium and copper catalysts are commonly used to generate carbenes from diazo compounds. rsc.orgnih.govnih.gov These electrophilic carbenes can react with phenols in various ways. One pathway involves the formation of an oxonium ylide by the attack of the phenolic oxygen on the metal carbene. This is followed by a rearrangement or subsequent reaction to form the dihydrobenzofuran ring. rsc.orgnih.gov The stereochemical outcome is governed by the chiral ligands attached to the metal center, which create a chiral pocket around the reactive carbene intermediate. nih.govmdpi.com

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex mechanisms of 2,3-dihydrobenzofuran synthesis. nih.govrsc.org

DFT calculations allow for the detailed mapping of reaction energy profiles, providing insights into the thermodynamics and kinetics of each elementary step. nih.govd-nb.info By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a comprehensive picture of the reaction mechanism. researchgate.net

For the [4+1] annulation of o-QMs and ammonium ylides, DFT calculations have been used to:

Determine the relative stabilities of cis and trans intermediates and transition states. nih.gov

Explain the observed high trans diastereoselectivity by revealing a kinetically favored cis addition followed by a rapid epimerization to the thermodynamically favored trans intermediate. nih.govd-nb.info

Evaluate the free-energy barriers for the initial addition and the subsequent ring-closing steps, confirming that the initial addition can be reversible for the cis pathway but not the trans. nih.gov

These computational findings provide a rational basis for the observed stereochemical outcomes that might not be obvious from experimental results alone. nih.govd-nb.info

Understanding how a chiral catalyst transfers its stereochemical information to the product is a central goal in asymmetric catalysis. nih.gov Computational modeling is used to build and analyze transition state models for catalyzed reactions. organic-chemistry.orgnih.gov

In the context of synthesizing chiral 2,3-dihydrobenzofurans, these models help to:

Identify the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst and substrates that stabilize one transition state over its diastereomeric counterpart. organic-chemistry.orgnih.gov

Rationalize the sense of stereoinduction, predicting which enantiomer will be formed preferentially.

Guide the rational design of new, more effective chiral catalysts by modifying the catalyst structure to enhance favorable interactions and minimize unfavorable ones.

For instance, in phosphorus(III)-mediated [4+1] cycloadditions, mechanistic insights suggest that stereochemical control arises from a combination of electrostatic interactions and π-π stacking during the cycloaddition event. organic-chemistry.org DFT models can quantify these subtle interactions, providing a molecular-level understanding of diastereoselectivity.

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional structure and conformational preferences. The 2,3-dihydrobenzofuran ring is not planar and exists in a puckered conformation. researchgate.net The five-membered dihydrofuran ring can adopt various envelope and twist conformations, and the presence of substituents at the 2, 3, and 6 positions, as in (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine, will influence the conformational equilibrium.

While specific conformational analysis data for this compound is not extensively documented in the reviewed literature, computational methods like DFT can be readily applied to:

Determine the preferred conformations of the dihydrofuran ring.

Analyze the orientation of the amine and methyl groups relative to the bicyclic core.

Calculate the energy barriers for interconversion between different conformers.

Studies on related structures, such as 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515), indicate that the position of substituents on the benzene (B151609) ring significantly impacts their properties, which is intrinsically linked to their conformation and interaction with biological targets. researchgate.net A conformational analysis would be crucial for understanding its structure-activity relationship in any potential application.

Applications of R 6 Methyl 2,3 Dihydrobenzofuran 3 Amine As a Chiral Building Block

Utility in the Asymmetric Synthesis of Enantiopure Intermediates

The primary application of a chiral building block like (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine is in the synthesis of enantiopure intermediates, which are crucial for the development of pharmaceuticals and other biologically active compounds. The synthesis of dihydrobenzofuran scaffolds is of pivotal significance in medicinal chemistry. researchgate.net These scaffolds are widely used as essential precursors for building complex organic frameworks. researchgate.net

Strategies for the asymmetric synthesis of functionalized 2,3-dihydrobenzofuran (B1216630) derivatives have been developed, highlighting their importance as synthetic targets. rsc.org For instance, rhodium(III)-catalyzed asymmetric 1,2-carboamidation of alkenes has been shown to produce chiral 2,3-dihydro-3-benzofuranmethanamides, demonstrating a pathway to elaborate the dihydrobenzofuran core. researchgate.net Similarly, the broader class of furans serves as key building blocks for important molecules, such as the HIV protease inhibitor darunavir, which is derived from a chiral furan-based intermediate. nih.gov The synthesis of such intermediates often involves highly controlled asymmetric reactions to ensure high enantiomeric purity. nih.gov

Research has focused on various catalytic methods to create these structures. A domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by cesium carbonate, provides an effective route to functionalized 2,3-dihydrobenzofuran derivatives with impressive chemical yields and diastereoselectivity. rsc.org

Table 1: Example of Asymmetric Synthesis Yielding a Dihydrobenzofuran Derivative

CatalystReactantsProductYieldDiastereoselectivityReference
Cs₂CO₃Chiral Salicyl N-phosphonyl imines + Bromo malonatesFunctionalized 2,3-dihydrobenzofuransHighHigh rsc.org

This table illustrates a synthetic strategy that produces complex dihydrobenzofuran structures, emphasizing the role of asymmetric synthesis in generating enantiopure intermediates. rsc.org

Integration into Complex Organic Frameworks and Privileged Scaffolds

The 2,3-dihydrobenzofuran motif is considered a "privileged scaffold." nih.gov The term, first introduced in 1988, describes molecular structures that can bind to multiple, distinct biological targets, making them excellent starting points for drug discovery. mdpi.com These scaffolds typically possess drug-like properties. mdpi.com

The 2,3-dihydrobenzofuran core has been specifically identified as a privileged structure and used as a chemical platform to design libraries of small molecules. nih.gov By modifying this core, researchers have developed potential inhibitors for various biological targets, such as microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, which is implicated in inflammation and cancer. nih.gov The integration of this scaffold into more complex molecules is a key strategy in medicinal chemistry. nih.govufrj.br The synthesis of such functionally diverse frameworks from simpler precursors is an area of significant focus, often utilizing transition metal-catalyzed C-H bond functionalization. nih.gov

The versatility and importance of the dihydrobenzofuran scaffold make it a subject of intense study for researchers aiming to construct novel and efficient pathways to complex organic frameworks. researchgate.net These frameworks are often three-dimensional structures with specific functionalities and are of interest in materials science and medicinal chemistry. researchgate.net

Table 2: Examples of Privileged Scaffolds in Medicinal Chemistry

ScaffoldExample Compound(s)Biological Target/ApplicationReference(s)
2,3-Dihydrobenzofuran mPGES-1 InhibitorsAnti-inflammatory, Cancer nih.gov
Diaryl EtherRoxadustat, Ibrutinib, SorafenibVarious (FDA approved drugs) mdpi.com
IndoleVarious approved drugsAntivirals mdpi.com
N-phenylpyrazoleApixaban, CelecoxibAnticoagulant, COX-2 inhibitor ufrj.br

This table provides examples of established privileged scaffolds, situating the 2,3-dihydrobenzofuran structure within a broader context of important motifs for drug development. nih.govmdpi.comufrj.br

Exploration in the Design of Chiral Ligands for Asymmetric Catalysis

The chiral amine functionality of this compound makes it a candidate for the development of novel chiral ligands used in asymmetric catalysis. Asymmetric catalysis is a powerful tool for creating enantiomerically pure compounds, and the design of effective chiral ligands is central to its success. nih.govresearchgate.net

Chiral amines are integral components of many successful catalysts. For example, bifunctional tertiary-amine thiourea (B124793) catalysts have been used for highly enantioselective Michael addition reactions. nih.govrsc.org These organocatalysts demonstrate how a chiral amine moiety can effectively control the stereochemical outcome of a reaction, achieving high yields and selectivities. nih.govrsc.org

In the realm of metal-catalyzed reactions, chiral ligands dictate the enantioselectivity. Rhodium-catalyzed asymmetric intramolecular hydroamination, for instance, relies on chiral phosphine (B1218219) ligands to synthesize enantioenriched nitrogen heterocycles. nih.gov Similarly, chiral ligands derived from amino alcohols have been used to create titanium complexes for the hydroamination/cyclization of aminoallenes. researchgate.net The structure of the chiral ligand, including the steric and electronic properties of its substituents, has a profound influence on the reactivity and enantioselectivity of the catalytic system. nih.gov The use of chiral ligands based on privileged scaffolds, such as 1,1'-spirobiindane, has also proven to be an effective strategy in developing excellent catalysts for asymmetric reactions. researchgate.net

Table 3: Performance of Chiral Amine-Based Catalysts in Asymmetric Reactions

Reaction TypeCatalyst/Ligand TypeSubstrateEnantiomeric Excess (ee)Reference
Michael AdditionBifunctional tertiary-amine thiourea3-Substituted benzofuran-2(3H)-ones and nitroolefinsup to 91% nih.govrsc.org
Intramolecular HydroaminationRhodium complex with chiral phosphine ligandAlkenyl aminesup to 91% nih.gov
Hydroamination/CyclizationTitanium complex with chiral Schiff base ligand6-methyl-hepta-4,5-dienylamineup to 22% researchgate.net

This table summarizes the effectiveness of different chiral amine-containing catalytic systems in various asymmetric transformations, highlighting the potential for structures like this compound to be incorporated into new ligand designs. nih.govresearchgate.netnih.govrsc.org

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity Determination of R 6 Methyl 2,3 Dihydrobenzofuran 3 Amine

Chromatographic Techniques for Chiral Separation and Analysis

Chromatography is the cornerstone for separating the enantiomers of 6-Methyl-2,3-dihydrobenzofuran-3-amine and quantifying the enantiomeric excess (ee) of the desired (R)-enantiomer. The choice of technique depends on factors such as the required resolution, sample matrix, and analytical throughput.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the enantioseparation of chiral amines. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Research Findings: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are highly effective for resolving chiral amines. yakhak.org The selection of the specific CSP is a critical factor, as the backbone structure (amylose or cellulose) and the substituents on the phenylcarbamate moiety significantly influence enantioselectivity. yakhak.org For instance, studies on analogous chiral amines have shown that amylose tris(3,5-dimethylphenylcarbamate) (found in Chiralpak IA) and amylose tris(3,5-dichlorophenylcarbamate) often provide excellent separation. yakhak.org

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best balance of retention and resolution. Acidic or basic additives are often incorporated into the mobile phase to improve peak shape and enhance interaction with the CSP, which is particularly important for primary amines. chromatographyonline.com Another class of CSPs effective for primary amines are those based on chiral crown ethers, which utilize a complexation mechanism between the ammonium (B1175870) group of the protonated amine and the crown ether cavity. researchgate.net

The developed HPLC methods can be validated to determine the enantiomeric purity of commercial batches, with the ability to detect and quantify even minor amounts of the undesired enantiomer. yakhak.org

Table 6.1: Representative Chiral Stationary Phases for Amine Separation by HPLC

CSP Type Chiral Selector Example Typical Mobile Phase Separation Principle
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol Hydrogen bonding, π-π interactions, steric hindrance
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol Hydrogen bonding, π-π interactions, steric hindrance

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Perchloric acid solution/Methanol | Host-guest complexation |

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile compounds. Since primary amines like 6-Methyl-2,3-dihydrobenzofuran-3-amine have high polarity and are not readily volatile, a derivatization step is essential prior to GC analysis. nih.gov This process serves two purposes: it increases the volatility of the analyte and can be used to introduce a chiral handle for separation on an achiral column (indirect method) or enhance separation on a chiral column (direct method). nih.gov

Research Findings: For the direct method, the amine is typically reacted with an achiral acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile amide derivative. wiley.com These derivatives are then injected onto a column with a chiral stationary phase, often based on derivatized cyclodextrins like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. wiley.comgcms.cz

In the indirect method, the racemic amine is reacted with an enantiomerically pure chiral derivatizing agent (CDRA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. A common CDRA for amines is N-trifluoroacetyl-L-prolyl chloride (TFAPC). However, care must be taken as some derivatization reactions can proceed with racemization or stereoselectivity, potentially compromising the accuracy of the enantiomeric purity determination. nih.gov

Table 6.2: Common Derivatization Strategies for Chiral GC Analysis of Amines

Method Derivatizing Agent Column Type Principle
Direct Trifluoroacetic anhydride (TFAA) Chiral (e.g., Cyclodextrin-based) Formation of achiral derivatives, separated on a CSP.
Direct Heptafluorobutyl chloroformate (HFBCF) Chiral (e.g., Chirasil-L-Val) Formation of volatile achiral derivatives for chiral column separation. nih.gov
Indirect N-trifluoroacetyl-L-prolyl chloride (TFAPC) Achiral Formation of diastereomers with different boiling points/polarities.

| Indirect | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Achiral | Formation of diastereomeric amides separable on a standard column. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a "green" alternative to normal-phase HPLC due to its use of supercritical CO₂ as the primary mobile phase component. chromatographyonline.comchromatographyonline.com SFC combines the high efficiency and speed of gas chromatography with the selectivity of liquid chromatography. afmps.be

Research Findings: SFC is particularly well-suited for high-throughput screening in pharmaceutical analysis. chromatographyonline.com The low viscosity of the supercritical mobile phase allows for the use of high flow rates and shorter column equilibration times, significantly reducing analysis time. chromatographyonline.comafmps.be The same polysaccharide-based CSPs used in HPLC are the most frequently employed in SFC. chromatographyonline.com The mobile phase typically consists of supercritical CO₂ and an alcohol modifier (e.g., methanol), often with an acidic or basic additive to improve peak shape and enantioselectivity for amines. europeanpharmaceuticalreview.com

For primary amines that may be challenging to resolve on polysaccharide phases, crown ether-based CSPs have shown exceptional utility in SFC. wiley.com The separation on these phases requires an acidic additive to protonate the amine, facilitating the necessary host-guest interaction. wiley.com SFC methods often provide complementary or even superior enantiorecognition compared to HPLC for the same set of analytes. chromatographyonline.comeuropeanpharmaceuticalreview.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption. For chiral separations, a chiral selector is added to the background electrolyte (BGE). bio-rad.com The enantiomers form transient, diastereomeric complexes with the chiral selector, and these complexes migrate at different velocities under the applied electric field, leading to separation. bio-rad.com

Research Findings: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for a broad range of compounds, including amines. nih.govnih.gov For the separation of benzofuran-related amines, various substituted β-cyclodextrins, such as carboxymethyl-β-CD and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD), have proven effective. nih.govnih.gov

Method development in chiral CE involves the systematic optimization of several parameters, including the type and concentration of the chiral selector, the pH and concentration of the BGE, and the applied voltage and temperature. mdpi.com The pH of the BGE is particularly crucial as it determines the charge state of the amine analyte, which must be charged to migrate in the electric field. In some cases, derivatization of the amine with a fluorophore like fluorescein (B123965) isothiocyanate (FITC) may be employed to enable highly sensitive laser-induced fluorescence (LIF) detection, which is useful for high-throughput screening applications. cmu.edu

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

While chromatography separates enantiomers, spectroscopy provides detailed information about the molecular structure and is essential for confirming the identity and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine. Advanced NMR experiments can also be used to determine enantiomeric purity.

Research Findings: Structural Elucidation: ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group protons, the amine proton, and the protons on the dihydrofuran ring. The protons at the C2 and C3 positions (CH₂ and CH, respectively) form a distinct spin system. Based on the parent 2,3-dihydrobenzofuran (B1216630) structure and general chemical shift principles, the expected signals can be predicted. pdx.educhemicalbook.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals definitively.

Stereochemical Assignment and Purity: While standard NMR confirms the structure, it cannot distinguish between enantiomers. To determine enantiomeric purity, a chiral environment must be created within the NMR tube. This is achieved by using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

Chiral Derivatizing Agents (CDAs): The racemic amine is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form covalent diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of specific signals (e.g., the H-3 proton) to quantify the enantiomeric ratio. If a CDA containing a fluorine or phosphorus atom is used, ¹⁹F or ³¹P NMR can be employed, offering a very clean spectrum with a wide chemical shift range and no background interference.

Chiral Solvating Agents (CSAs): A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR sample of the amine. The CSA forms weak, transient diastereomeric complexes (solvates) with the enantiomers. This interaction causes a chemical shift non-equivalence, where separate signals for the two enantiomers can be observed and integrated in the ¹H NMR spectrum.

The vicinal coupling constant (³J) between the protons at C2 and C3 of the dihydrofuran ring can, in principle, provide information about their relative stereochemistry (cis vs. trans). researchgate.net However, assigning stereochemistry based on coupling constants in five-membered rings can be complex and requires careful analysis and often confirmation by other methods like Nuclear Overhauser Effect (NOE) experiments. researchgate.netipb.pt

Table 6.3: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methyl-2,3-dihydrobenzofuran-3-amine

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic-H 6.7 - 7.1 110 - 130 Three distinct signals expected on the benzene (B151609) ring.
C2-H₂ 4.2 - 4.8 ~75 Diastereotopic protons, complex splitting pattern.
C3-H 4.5 - 5.0 ~55 Methine proton, coupled to C2 protons.
NH₂ 1.5 - 3.0 N/A Broad singlet, chemical shift is concentration and solvent dependent.
CH₃ ~2.3 ~21 Singlet signal.

| Aromatic-C | N/A | 110 - 160 | Six signals, including two quaternary carbons (C-3a, C-7a). chemicalbook.com |

Note: Predicted values are estimates based on the parent 2,3-dihydrobenzofuran structure and general substituent effects. Actual values will vary based on solvent and experimental conditions. pdx.educhemicalbook.com

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS provides an exact mass that corresponds to a unique elemental formula, thereby confirming the molecular formula C₉H₁₁NO.

In conjunction with HRMS, standard electron ionization mass spectrometry (EI-MS) is used to study the compound's fragmentation pattern, which provides crucial information about its molecular structure. While direct mass spectrometry data for this compound is not extensively published, the fragmentation can be predicted based on the known behavior of analogous structures like aminopropyl-dihydrobenzofuran isomers. researchgate.netresearchgate.netnih.gov

The primary fragmentation pathway for such amines is typically alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the molecular ion (M⁺•) would be observed at an odd-numbered m/z value, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

Key fragmentation pathways would likely involve:

Loss of the amino group: Cleavage of the C-N bond.

Alpha-cleavage: Breakage of the bond between C3 and the attached amino group, leading to resonance-stabilized fragments.

Ring fragmentation: Cleavage of the dihydrofuran ring, which can provide insight into the core structure. The fragmentation of the benzofuran (B130515) ring itself can lead to characteristic ions. nih.gov For instance, studies on related isomers like 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) show characteristic fragments that help differentiate them. researchgate.netresearchgate.net

Table 1: Predicted Key Mass Spectrometry Fragments for this compound
m/z Value (Predicted)Fragment IdentitySignificance
149[C₉H₁₁NO]⁺• (Molecular Ion)Confirms molecular weight.
132[M - NH₃]⁺•Loss of ammonia (B1221849) from the primary amine.
121[C₈H₉O]⁺Fragment corresponding to the methyl-dihydrobenzofuran moiety after loss of the amine group and adjacent carbon.
105[C₇H₅O]⁺Further fragmentation of the benzofuran ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would exhibit distinct peaks corresponding to its primary amine, ether, and substituted aromatic ring functionalities. wpmucdn.comorgchemboulder.comlibretexts.org

The key diagnostic absorptions are:

N-H Stretching: As a primary amine, it will show two characteristic medium-intensity, sharp bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comwikieducator.org These are typically less broad than the O-H stretch of alcohols. libretexts.org

C-N Stretching: An absorption band for the C-N stretch of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org

N-H Bending: A bending (scissoring) vibration for the primary amine is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretching: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

Aromatic C=C Stretching: One or more bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, indicative of the benzene ring. vscht.cz

C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether (dihydrofuran ring) will be present in the 1250-1020 cm⁻¹ region. wikieducator.org

C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring can be inferred from the strong C-H "wagging" bands in the 900-675 cm⁻¹ region.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3400-3300Primary Amine (R-NH₂)N-H Stretch (Asymmetric & Symmetric)Medium, Sharp (Two bands)
3100-3000Aromatic RingC-H StretchWeak to Medium
2960-2850Alkyl (CH₃, CH₂, CH)C-H StretchMedium
1650-1580Primary Amine (R-NH₂)N-H Bend (Scissoring)Variable
1600-1450Aromatic RingC=C StretchMedium to Strong
1335-1250Aromatic AmineC-N StretchStrong
1250-1020Aryl-Alkyl EtherC-O-C Asymmetric StretchStrong
900-675Aromatic RingC-H Bend (Out-of-plane)Strong

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. purechemistry.orgspringernature.comnih.gov For an enantiomerically pure sample of this compound that forms a suitable single crystal, this technique can unequivocally confirm the (R) stereochemistry at the C3 chiral center.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netnih.gov When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, causing slight but measurable differences between the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)).

A key metric in this analysis is the Flack parameter . mdpi.comiucr.orgcsic.es This parameter, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomeric structures in the crystal. ox.ac.ukox.ac.uk

A Flack parameter value close to 0 indicates that the determined model correctly represents the absolute configuration of the molecule.

A value close to 1 suggests that the inverted structure is the correct one.

A value around 0.5 would imply a racemic mixture or a crystal twinned by inversion.

For light-atom structures (containing only C, H, N, O), the anomalous scattering effect is weak. Therefore, high-quality data and careful analysis are crucial for a reliable determination. nih.gov The successful application of this method would provide the precise bond lengths, bond angles, and torsional angles of this compound, offering definitive proof of its absolute stereochemistry. purechemistry.org

Specialized Techniques for Chiral Analysis

Beyond standard characterization, specialized techniques are employed to investigate the dynamic behavior and higher-order interactions of chiral molecules.

Dynamic Chromatography for Stereolabile Chiral Compounds

Dynamic chromatography, particularly Dynamic High-Performance Liquid Chromatography (DHPLC), is a powerful technique for studying compounds that can interconvert between their stereoisomeric forms (enantiomers or diastereomers) on the timescale of the chromatographic separation. nih.govresearchgate.net While this compound is generally considered stereochemically stable under normal conditions, DHPLC could be used to investigate its stability under various thermal or chemical stresses that might induce racemization.

In a typical DHPLC experiment, a racemic or enantiomerically enriched mixture is injected onto a chiral stationary phase (CSP). researchgate.net

At low temperatures , where interconversion is slow, two distinct peaks for the enantiomers are observed.

As the column temperature is increased , the rate of on-column interconversion increases. This leads to a characteristic peak profile where the two peaks broaden and a "plateau" forms between them.

At high temperatures , where interconversion is very fast relative to the separation time, the two peaks coalesce into a single, sharp peak at the average retention time.

By simulating these experimentally obtained chromatograms, it is possible to extract valuable kinetic and thermodynamic data, such as the activation energy barrier (ΔG‡) for enantiomerization. researchgate.netresearchgate.net This technique is complementary to dynamic NMR and is particularly useful for studying isomerization processes under various conditions. nih.gov

Aggregation-Induced Polarization (AIP) for Chiral Aggregate Formation Studies

Aggregation-Induced Polarization (AIP) is a recently developed analytical tool used to study the formation and properties of chiral aggregates. frontiersin.orgnih.gov This phenomenon describes the amplification or adjustment of optical rotation when chiral molecules self-assemble into larger aggregates, often triggered by changes in solvent composition (e.g., adding a poor solvent to a solution of the compound). nih.gov

While many chiral studies focus on luminescence (like Aggregation-Induced Emission or AIE), AIP utilizes the more common technique of polarimetry to probe chiral aggregation. frontiersin.orgnih.gov This makes it a broadly accessible tool for investigating how molecules like this compound might interact to form higher-order chiral structures.

The process involves monitoring the specific optical rotation of the compound in a solvent system where aggregation can be induced. For example, by gradually increasing the fraction of water (a poor solvent) in a THF solution, one might observe a non-linear change or significant amplification in the measured optical rotation. nih.gov This change signals the formation of ordered supramolecular structures where the chirality is expressed on a larger scale. rsc.orgnih.gov

This technique could be applied to:

Confirm the formation of chiral aggregates of this compound.

Study how factors like concentration, solvent, and temperature influence the aggregation process.

Provide insight into the supramolecular chirality and self-assembly behavior, which can be crucial for understanding the material properties and biological interactions of the compound. rsc.org

Future Research Directions and Perspectives in the Chemistry of R 6 Methyl 2,3 Dihydrobenzofuran 3 Amine

Development of Novel and Sustainable Asymmetric Synthetic Methodologies

The efficient and stereoselective synthesis of (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine is paramount for its broader application. Future research will likely focus on developing more sustainable and atom-economical synthetic routes. Current research into the synthesis of related dihydrobenzofuran structures has highlighted several promising strategies that could be adapted.

Key areas for future development include:

Catalyst-Free Approaches: Exploring green and proficient catalyst-free methods, such as those involving base-induced cyclization or photo-induced reactions, could reduce reliance on expensive and potentially toxic metal catalysts. nih.gov

Visible-Light Photoredox Catalysis: Leveraging visible light to mediate cyclization reactions under mild conditions offers a sustainable pathway. mdpi.com For instance, the oxyselenocyclization of corresponding 2-allylphenols demonstrates a gentle method for creating the dihydrofuran ring. mdpi.com

Transition Metal Catalysis: While aiming for sustainability, the evolution of transition metal-catalyzed reactions remains crucial. Research into catalysts based on copper, rhodium, or palladium for asymmetric annulation or cycloaddition reactions could provide highly enantioselective pathways to the target molecule. mdpi.comnih.gov Recent advances in copper-catalyzed asymmetric annulation of carbenes with substituted phenols have shown excellent enantioselectivity (88–97% ee) for similar structures. mdpi.com

Table 1: Potential Asymmetric Synthetic Strategies

MethodologyPotential Catalyst/ReagentKey AdvantagesRelevant Research Area
Asymmetric CycloadditionChiral Rhodium or Copper ComplexesHigh enantioselectivity and diastereoselectivity. nih.gov[3+2] cycloaddition reactions. nih.gov
Visible-Light Mediated CyclizationI2/SnCl2 with Blue LEDMild reaction conditions, sustainable energy source. mdpi.comOxyselenocyclization of 2-allylphenols. mdpi.com
Catalyst-Free SynthesisBase-induced (e.g., TMG)Avoids metal contamination, cost-effective. nih.govCyclization of unsaturated imines and phenols. nih.gov
Enzyme-Catalyzed ResolutionLipases, AmidasesHigh stereospecificity, environmentally benign.Kinetic resolution of racemic mixtures.

Exploration of Undiscovered Reactivity and Functionalization Pathways

The inherent structure of this compound, featuring a nucleophilic amine, an electron-rich aromatic ring, and a chiral backbone, allows for diverse chemical modifications. Future studies should aim to explore novel functionalization reactions to generate libraries of complex molecules with potential biological activity.

Promising research avenues include:

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the dihydrofuran moiety would be a step-economic way to introduce new substituents. Rhodium-catalyzed C-H activation has been used successfully for related N-phenoxyacetamides. nih.gov

Annulation Reactions: Using the existing scaffold as a building block in [3+2] or [4+1] annulation reactions could lead to complex polycyclic structures. mdpi.comnih.gov For example, reacting 3-aminobenzofurans with isatin-derived enals has been shown to produce spirooxindoles. mdpi.com

Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthetic sequence is crucial for creating analogues for structure-activity relationship (SAR) studies. This could involve selective N-arylation or acylation. mdpi.com

Deeper Mechanistic Understanding through Integrated Computational and Experimental Approaches

To optimize existing reactions and design new ones, a profound understanding of the underlying reaction mechanisms is essential. The integration of computational chemistry, such as Density Functional Theory (DFT), with experimental studies provides a powerful tool for this purpose.

Future research should focus on:

Transition State Analysis: Computationally modeling the transition states of key synthetic steps, such as the enantioselective cyclization, can elucidate the origins of stereoselectivity. This knowledge can guide the design of more effective chiral catalysts or auxiliaries.

Reaction Pathway Elucidation: For multi-step or cascade reactions, computational studies can help map out the entire reaction pathway, identify key intermediates, and predict potential side products. nih.gov

Predictive Modeling: Developing predictive models for reactivity and selectivity based on substrate and catalyst structure will accelerate the discovery of optimal reaction conditions. Iridium-catalyzed dehydrogenative annulation is an area where such mechanistic studies could prove beneficial. researchgate.net

Expanding the Scope of this compound as a Chiral Auxiliary and Catalytic Ligand Precursor

The rigid, stereodefined structure of this compound makes it an excellent candidate for applications in asymmetric synthesis beyond being just a building block. wikipedia.org

As a Chiral Auxiliary: The amine can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Its performance could be compared to established auxiliaries like pseudoephedrine or oxazolidinones. wikipedia.orgnih.gov The ease of attachment and subsequent cleavage would be critical for practical applications.

As a Precursor to Chiral Ligands: The amine functionality provides a handle for the synthesis of a wide range of chiral ligands (e.g., Schiff bases, phosphine-amines, ureas). These new ligands could then be coordinated to transition metals to create novel catalysts for asymmetric reactions such as hydrogenation, hydrosilylation, or C-C bond formation. The urea (B33335) ligand platform, for instance, has shown success in palladium-catalyzed heteroannulation reactions. nih.govacs.org

Table 2: Potential Applications in Asymmetric Catalysis

Derived Ligand TypePotential Metal ComplexTarget Asymmetric Reaction
Schiff Base (Imine)Titanium, VanadiumAsymmetric Cyanohydrin Formation
Phosphine-Amine (P,N-Ligand)Iridium, Rhodium, PalladiumAsymmetric Hydrogenation, Allylic Alkylation
Bis(oxazoline) (BOX) AnalogueCopper, ZincAsymmetric Diels-Alder, Friedel-Crafts Reactions
Urea or Thiourea (B124793) Ligand(Organocatalysis)Asymmetric Michael Additions, Aldol Reactions

Advancements in Scalable and Efficient Production Methods, including Flow Chemistry and Automated Synthesis

For this compound to be utilized in industrial or large-scale academic settings, the development of scalable and efficient production methods is crucial. Modern technologies like flow chemistry and automated synthesis offer significant advantages over traditional batch processing. polimi.it

Key benefits and research directions include:

Process Intensification: Flow reactors allow for the use of elevated temperatures and pressures safely, which can dramatically reduce reaction times. polimi.it

Improved Safety and Reproducibility: The small reaction volumes in flow systems enhance heat transfer and minimize risks associated with exothermic reactions or hazardous reagents. Automation ensures high reproducibility.

Telescoping Reactions: Multiple reaction steps can be "telescoped" into a continuous sequence without isolating intermediates, saving time, and reducing waste. nih.govunimi.it

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (catalyst, solvent, temperature) to quickly identify optimal conditions for the synthesis of the target compound.

The application of flow chemistry could be particularly transformative for multi-step syntheses or for reactions that are difficult to control in large batch reactors, paving the way for the cost-effective and sustainable production of this compound. unimi.it

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.